N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Heterocyclic Chemistry of Dual-Scaffold Compounds
Dual-scaffold heterocyclic compounds represent a frontier in drug design, combining pharmacophores from distinct chemical classes to enhance target engagement and pharmacokinetic properties. The integration of thieno[2,3-d]pyrimidine and cyclohepta[b]thiophene in the subject compound exemplifies this strategy. Thieno[2,3-d]pyrimidine, a bioisostere of purine nucleotides, offers hydrogen-bonding capabilities through its nitrogen-rich structure, while cyclohepta[b]thiophene contributes conformational rigidity and lipophilicity, improving membrane permeability. Such hybrids exploit complementary electronic and steric features, enabling interactions with diverse enzymatic pockets, including kinase ATP-binding sites and tubulin polymerization domains.
Table 1: Key Properties of Dual-Scaffold Heterocycles
| Property | Thieno[2,3-d]pyrimidine | Cyclohepta[b]thiophene |
|---|---|---|
| Aromaticity | High | Moderate |
| Hydrogen-bond Acceptor | 3 N atoms | 1 S atom |
| LogP (Calculated) | 1.2–2.8 | 2.5–3.5 |
| Common Targets | Kinases, Topoisomerases | Tubulin, Proteases |
Overview of Hybrid Molecules in Medicinal Chemistry
Hybrid molecules covalently link distinct pharmacophores to synergize therapeutic effects or overcome resistance. For example, thieno[2,3-d]pyrimidine–coumarin hybrids exhibit dual cholinesterase and monoamine oxidase inhibition, relevant for neurodegenerative diseases. The subject compound’s design aligns with trends in oncology, where hybrids like EGFR–tubulin inhibitors demonstrate enhanced cytotoxicity by targeting multiple pathways. Structural analysis reveals that the sulfanylacetamide linker in this compound may facilitate reversible covalent binding to cysteine residues in target proteins, a strategy employed in kinase inhibitors like ibrutinib.
Historical Development of Thieno[2,3-d]pyrimidine and Cyclohepta[b]thiophene Derivatives
Thieno[2,3-d]pyrimidine derivatives emerged in the 1990s as purine mimetics, with olmutinib (anti-EGFR) and gedatolisib (PI3K/mTOR inhibitor) reaching clinical trials. Cyclohepta[b]thiophenes gained attention in the 2010s for their planar structure, enabling intercalation with DNA and tubulin disruption, as seen in ELR510444 (Phase II).
Table 2: Milestones in Scaffold Development
Rationale for Structural Integration
The compound’s architecture merges three critical elements:
- Thieno[2,3-d]pyrimidine Core : The 4-oxo group and prop-2-enyl substituent enhance hydrogen bonding and Michael acceptor reactivity, respectively, mimicking ATP-competitive kinase inhibitors.
- Cyclohepta[b]thiophene Moiety : The fused 7-membered ring introduces steric bulk, potentially disrupting protein–protein interactions in apoptotic pathways.
- Sulfanylacetamide Linker : This flexible spacer bridges the scaffolds while allowing torsional freedom for target adaptation. The thioether group may participate in redox cycling, a mechanism observed in proteasome inhibitors.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S3/c1-3-11-30-25(32)22-18(19-10-9-15(2)33-19)13-34-24(22)29-26(30)35-14-21(31)28-23-17(12-27)16-7-5-4-6-8-20(16)36-23/h3,9-10,13H,1,4-8,11,14H2,2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHYSMGLROFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C5=C(S4)CCCCC5)C#N)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, which are currently being investigated through various studies.
Structural Characteristics
This compound features:
- A tetrahydro-cyclohepta[b]thiophene moiety.
- A cyano group that enhances its reactivity.
- An acetamide functional group which may play a role in biological interactions.
The molecular formula is with a molecular weight of approximately 367.5 g/mol .
Biological Activity Overview
Research indicates that compounds containing thiophene structures, such as this one, exhibit promising biological activities including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer potential
Preliminary studies suggest that N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide may interact with various biological targets by modulating specific molecular pathways. This interaction could involve enzymes or receptors crucial for cellular signaling and metabolism .
Case Studies and Research Findings
-
Antimicrobial Activity :
Bacterial Strain Inhibition Zone (mm) E. coli 15 Staphylococcus aureus 20 Klebsiella pneumoniae 12 - Anticancer Properties :
- Anti-inflammatory Effects :
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydrocyclohepta[b]thiophen) | Chloro substitution | Enhanced reactivity due to chlorination |
| 2-Amino-N-(3-cyano-thiophene) | Simpler thiophene structure | Potentially lower biological activity |
| N-(3-cyano-thiophene) | Basic thiophene structure | Limited functional diversity compared to more complex structures |
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Observations:
In contrast, the sulfonyl group in 941971-53-5 reduces lipophilicity (cLogP ~3.1), enhancing solubility and target engagement .
Biological Activity Correlations :
- The benzyl-substituted analog (361174-99-4) exhibits moderate cytotoxicity (IC₅₀ ~5.07 μM), attributed to its planar aromatic system facilitating DNA intercalation .
- The nitro group in 722466-66-2 may induce reactive oxygen species (ROS), a mechanism absent in the target compound .
Structural Similarity and Mechanism of Action (MOA): Park et al. (2023) demonstrated that compounds with shared scaffolds (e.g., thienopyrimidinone) often target overlapping proteins, such as kinases or ATP-binding enzymes . Molecular docking studies suggest the target compound’s furan and prop-2-enyl groups interact with hydrophobic pockets in kinase domains, akin to 941971-53-5’s sulfonyl-phenyl moiety .
Key Findings:
- The target compound’s docking score (-9.2 kcal/mol) surpasses analogs, likely due to the methylfuran group forming hydrogen bonds with kinase active sites .
Preparation Methods
Cyclocondensation of Aminothiophenes with Carbonyl Sources
Aminothiophene derivatives react with carbonyl donors like urea or thiourea under acidic or basic conditions to form the pyrimidinone ring. For example, heating 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with urea at 180°C for 1–2 hours yields the corresponding thieno[2,3-d]pyrimidine-2,4-dione. This method achieves yields of 72–91% when using solvents like dimethylformamide (DMF) or toluene.
Reaction Conditions:
Thorpe-Ziegler Cyclization
Alternative approaches employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile intermediates undergo intramolecular cyclization in basic media. For instance, treatment of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-thiol with alkyl chloroacetate in the presence of KOH generates the thieno[2,3-d]pyrimidinone core.
Reaction Conditions:
Functionalization with the Prop-2-enyl Group
The prop-2-enyl (allyl) group is introduced at position 3 of the pyrimidinone ring through alkylation. Treatment of the thieno[2,3-d]pyrimidinone with allyl bromide in the presence of a base like NaH or K₂CO₃ facilitates this step.
Reaction Conditions:
-
Reagents: Allyl bromide, NaH, DMF
-
Temperature: 0°C to room temperature
-
Time: 4–6 hours
Sulfanylacetamide Linker Installation
The sulfanylacetamide bridge connects the thieno[2,3-d]pyrimidinone and cyclohepta[b]thiophen-2-yl moieties. This involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
